![molecular formula C15H18N2O B12644519 (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone](/img/structure/B12644519.png)
(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is an organic compound that features a tert-butylphenyl group and a methylimidazolyl group connected via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methylene group.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Methylene derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazole, including (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone, exhibit significant antimicrobial properties. A study evaluated various imidazole derivatives against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
1 | Staphylococcus aureus | 50 |
2 | Escherichia coli | 100 |
3 | Pseudomonas aeruginosa | 75 |
Anticancer Potential
Imidazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, a derivative similar to this compound was tested against breast cancer cell lines, revealing a significant reduction in cell viability .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
A | MCF-7 (Breast Cancer) | 15 |
B | HeLa (Cervical Cancer) | 20 |
C | A549 (Lung Cancer) | 25 |
Case Study 1: Synthesis and Evaluation
A comprehensive study conducted by Brahmbhatt et al. focused on synthesizing various imidazole derivatives, including those related to this compound. The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard testing methods. The findings highlighted the potential of these compounds as effective therapeutic agents against resistant bacterial strains and cancer cells .
Case Study 2: Structure-Activity Relationship
Another significant study explored the structure-activity relationship (SAR) of imidazole derivatives. The research demonstrated that modifications in the substituents on the imidazole ring significantly impacted the biological activity. For example, variations in the alkyl groups attached to the nitrogen atoms enhanced both antimicrobial and anticancer activities .
Table 3: Structure-Activity Relationship Findings
Modification | Activity Change |
---|---|
Increased alkyl chain length | Enhanced activity |
Electron-withdrawing groups | Reduced activity |
Mechanism of Action
The mechanism of action of (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the tert-butylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the imidazole ring.
(4-tert-Butyl)-1H-imidazole: Contains the imidazole ring but lacks the methanone linkage.
(4-tert-Butylphenyl)acetic acid: Similar in structure but contains an acetic acid group instead of the methanone linkage.
Uniqueness
(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is unique due to the presence of both the tert-butylphenyl and methylimidazolyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Biological Activity
The compound (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of imidazole and phenyl compounds often possess significant antibacterial and antifungal properties. For instance, similar compounds have been tested against various bacterial strains, showing varying degrees of effectiveness with minimum inhibitory concentrations (MIC) ranging from 100 µg/mL to 400 µg/mL against Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : Compounds with imidazole rings are known to exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes. For example, some studies have focused on how similar structures inhibit cytosolic carboxypeptidase 1 (CCP1), which plays a role in regulating glutamate levels in the brain .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Interaction with Enzymes : The compound likely interacts with target enzymes, inhibiting their activity and altering metabolic pathways.
- Molecular Binding : Research suggests that the imidazole moiety can bind effectively to various biological targets, including proteins involved in signaling pathways related to inflammation and cell proliferation.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may mitigate oxidative damage in cells.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this compound:
Properties
Molecular Formula |
C15H18N2O |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(3-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)12-7-5-11(6-8-12)14(18)13-9-16-10-17(13)4/h5-10H,1-4H3 |
InChI Key |
PUDCUVRZGCCOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.